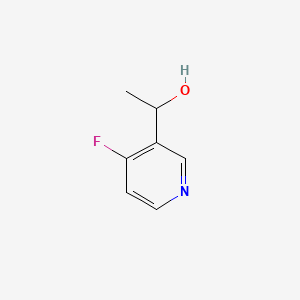
1-(4-Fluoropyridin-3-YL)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoropyridin-3-YL)ethan-1-OL is an organic compound with the molecular formula C7H8FNO It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Fluoropyridin-3-YL)ethan-1-OL can be synthesized through several methods. One common approach involves the reaction of 4-fluoropyridine with ethyl magnesium bromide, followed by hydrolysis to yield the desired product . Another method includes the reduction of 1-(4-fluoropyridin-3-yl)ethanone using sodium borohydride in methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluoropyridin-3-YL)ethan-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride for chlorination or phosphorus tribromide for bromination.
Major Products Formed
Oxidation: 1-(4-Fluoropyridin-3-yl)ethanone.
Reduction: 1-(4-Fluoropyridin-3-yl)ethanamine.
Substitution: Various halogenated or aminated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(4-Fluoropyridin-3-YL)ethan-1-OL has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoropyridin-3-YL)ethan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Fluoropyridin-3-YL)ethan-1-OL: Similar structure but with the fluorine atom at a different position.
1-(Pyridin-3-YL)ethan-1-OL: Lacks the fluorine atom, resulting in different chemical properties.
1-(4-Fluoropyridin-3-YL)ethan-1-one: An oxidized form of the compound.
Uniqueness
1-(4-Fluoropyridin-3-YL)ethan-1-OL is unique due to the presence of the fluorine atom at the 4-position of the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This fluorination can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .
Propiedades
Fórmula molecular |
C7H8FNO |
|---|---|
Peso molecular |
141.14 g/mol |
Nombre IUPAC |
1-(4-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3 |
Clave InChI |
NNWBQNYCARBBSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CN=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14037651.png)

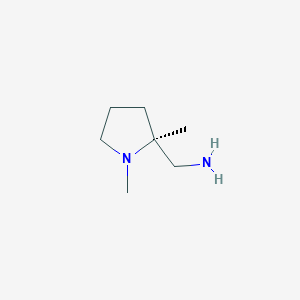
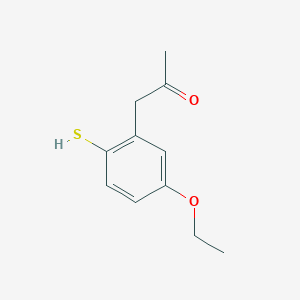
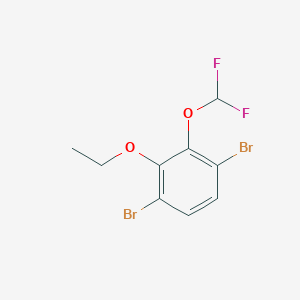
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hydroxy-3-methyloxolan-2-yl]purin-6-yl]benzamide](/img/structure/B14037697.png)
![(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037705.png)
![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14037707.png)
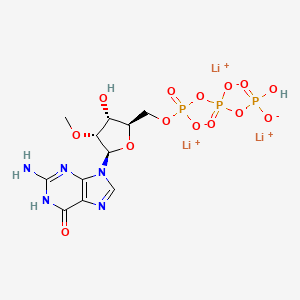
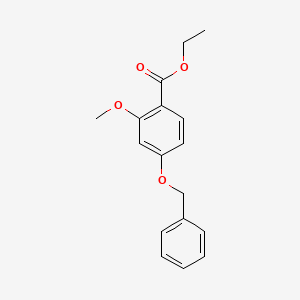
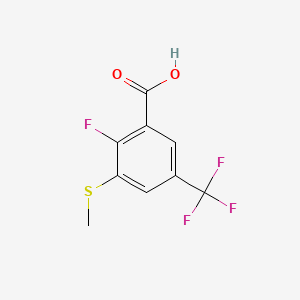
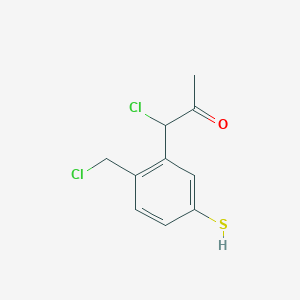
![Methyl 1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14037727.png)
![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14037731.png)
